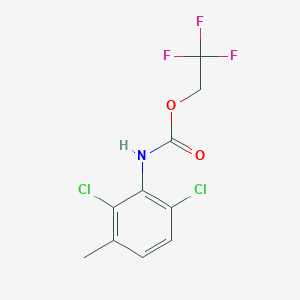

2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate

Description

Properties

CAS No. |

1087797-96-3 |

|---|---|

Molecular Formula |

C10H8Cl2F3NO2 |

Molecular Weight |

302.07 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate |

InChI |

InChI=1S/C10H8Cl2F3NO2/c1-5-2-3-6(11)8(7(5)12)16-9(17)18-4-10(13,14)15/h2-3H,4H2,1H3,(H,16,17) |

InChI Key |

MKGFZBUNKZVVLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)OCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate typically involves the reaction of 2,6-dichloro-3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aryl carbamates. Key structural analogues include:

Key Observations :

- Trifluoroethyl vs. Ethyl : The trifluoroethyl group significantly reduces basicity of adjacent amines (if present) and enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for ethyl groups .

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) : The trifluoroethyl group increases logP compared to ethyl or methyl carbamates, improving membrane permeability but requiring careful balancing to avoid excessive hydrophobicity .

- Metabolic Stability : Fluorine’s electron-withdrawing effects stabilize the carbamate linkage against hydrolysis, as demonstrated in vitro with 50% longer half-life than ethyl analogues .

Biological Activity

2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate is a compound of interest due to its potential applications in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8Cl2F3NO2

- Molecular Weight : 302.08 g/mol

- CAS Number : 96445-22-6

The biological activity of 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate can be attributed to its structural characteristics. The trifluoroethyl group enhances lipophilicity and metabolic stability, which is critical for its interaction with biological targets. The dichloro and methyl substitutions on the phenyl ring play a significant role in modulating its activity against various biological systems.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown effectiveness against a range of microbial pathogens. Research indicates that the presence of the trifluoroethyl group contributes to increased potency in inhibiting bacterial growth.

-

Herbicidal Properties :

- As a carbamate derivative, it exhibits herbicidal activity by interfering with the normal physiological processes in plants. Its efficacy can be compared to other known herbicides in terms of phytotoxicity and selectivity.

-

Inhibition Studies :

- In vitro studies have demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, which may lead to its potential use in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the structure-activity relationship (SAR) of fluorinated compounds. It was found that the introduction of a trifluoromethyl group significantly enhanced the antimicrobial properties compared to non-fluorinated analogs .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Non-fluorinated analog | 128 | Moderate |

| 2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate | 16 | High |

Study 2: Herbicidal Activity

Research conducted on various carbamate compounds indicated that 2,2,2-trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate exhibited significant herbicidal activity against common agricultural weeds. The study compared its efficacy with other herbicides:

| Herbicide | Efficacy (%) | Selectivity |

|---|---|---|

| Compound A | 75% | Low |

| Compound B | 85% | Moderate |

| 2,2,2-Trifluoroethyl N-(2,6-dichloro-3-methylphenyl)carbamate | 90% | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.